

Paxilline's Ion Channel Cross-Reactivity: A Comparative Guide

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Paxilline, a tremorgenic indole alkaloid mycotoxin, is a widely utilized pharmacological tool for investigating the function of large-conductance Ca²⁺- and voltage-activated potassium (BK) channels. Its utility stems from its high potency and specificity for this channel type. However, a comprehensive understanding of its potential cross-reactivity with other ion channels and cellular targets is crucial for the accurate interpretation of experimental results. This guide provides an objective comparison of Paxilline's performance, supported by experimental data, to elucidate its selectivity profile.

Quantitative Analysis of Paxilline's Potency and Selectivity

Paxilline's inhibitory effect on BK channels is state-dependent, exhibiting significantly higher affinity for the closed conformation of the channel.[1][2] This results in a wide range of reported IC₅₀ values, which are contingent on the experimental conditions that influence the channel's open probability, such as membrane potential and intracellular calcium concentration.[2][3] While Paxilline is highly selective for BK channels, at higher concentrations, it has been shown to interact with other cellular targets, most notably the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[4][5][6]



Target Ion Channel/Pr otein	Species/Cel I Type	Experiment al Condition	Parameter	Value	Reference(s
BK Channel (KCa1.1)	Cloned α- subunit in excised membrane patches	10 μM intracellular Ca²+	Ki	1.9 nM	[7][8]
BK Channel (KCa1.1)	-	Channels predominantl y in a closed state	IC50	~10 nM	[3][5]
BK Channel (KCa1.1)	-	Channels approaching maximal open probability	IC50	~10 μM	[2][3][5]
BK Channel (KCa1.1)	Smooth muscle cells from rat vas deferens	-	IC50	70 nM	[9]
SERCA Pump	Different SERCA isoforms	-	IC50	5 - 50 μΜ	[4][5]

Mechanism of Action: A Tale of Two States

Paxilline's primary mechanism of action on BK channels is a closed-channel block.[1][3][10] It binds to the intracellular side of the channel, near the central cavity, and allosterically stabilizes the closed conformation.[11][12][13] This reduces the channel's open probability without directly occluding the pore when it is open.[3][14] The affinity of Paxilline for the closed state is estimated to be over 500 times greater than for the open state.[2][3]

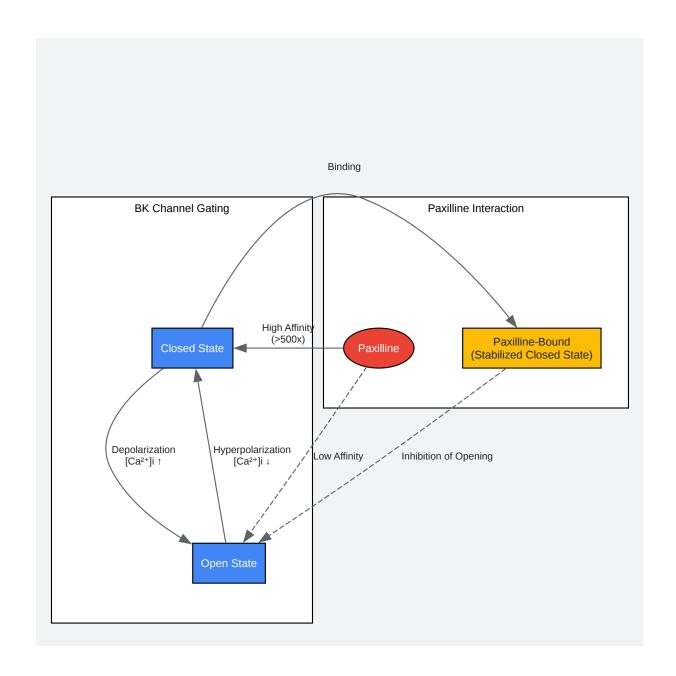




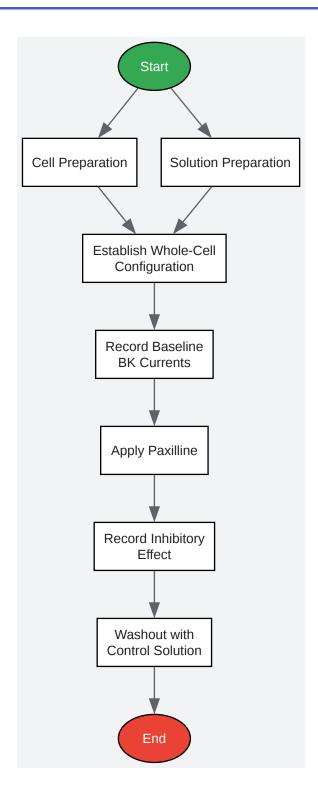


This state-dependent inhibition is a critical factor for experimental design. Conditions that favor the open state, such as membrane depolarization and high intracellular calcium levels, will decrease the apparent potency of Paxilline.[3][11] Conversely, at hyperpolarized potentials where the channel is predominantly closed, Paxilline exhibits its highest potency.

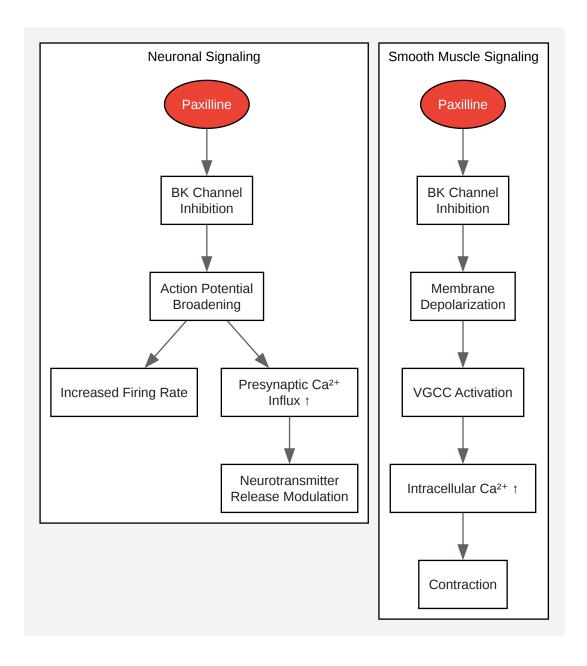












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